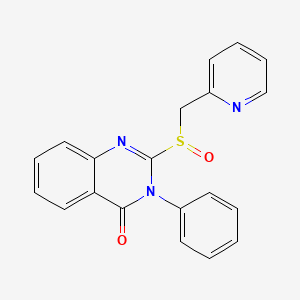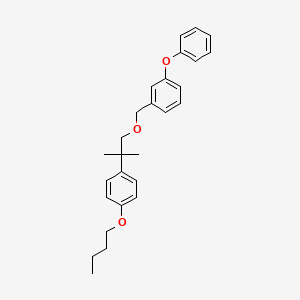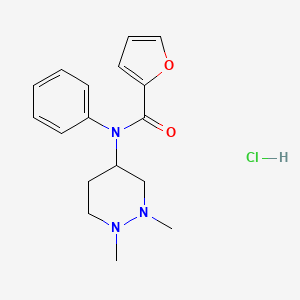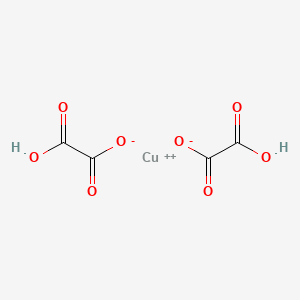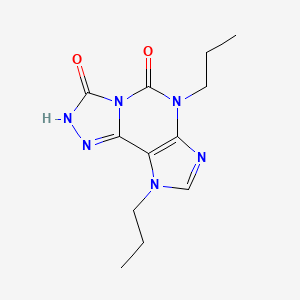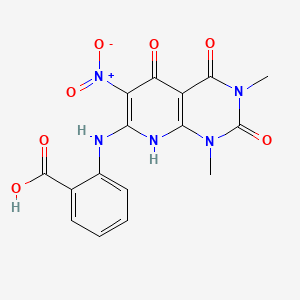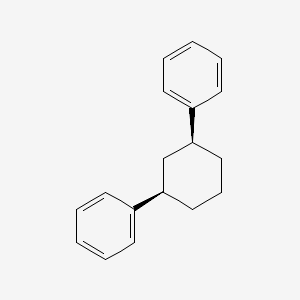
Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride: is a complex organic compound with a unique structure that includes a benzamide core, a morpholine ring, and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-methylbenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the benzamide derivative reacts with morpholine in the presence of a suitable base.
Formation of the Triazine Ring: The triazine ring is formed by reacting the intermediate compound with cyanuric chloride under controlled temperature and pH conditions.
Final Assembly and Hydrochloride Formation: The final step involves the assembly of the complete molecule and the formation of the monohydrochloride salt through the reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzamide core.
Reduction: Reduction reactions can occur at the triazine ring, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the morpholine ring and the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with altered triazine ring structures.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its interactions with molecular targets suggest possible uses in drug development for treating various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways. The triazine ring plays a crucial role in these interactions, providing a scaffold for binding to target molecules.
類似化合物との比較
Similar Compounds
- 4-Methyl-N-(4-morpholinyl)benzamide
- N-Methyl-4-(4-morpholinyl)benzamide
- 4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide
Uniqueness
Compared to similar compounds, Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride stands out due to the presence of the triazine ring. This structural feature enhances its binding affinity to molecular targets and broadens its range of applications in scientific research.
特性
CAS番号 |
127375-04-6 |
|---|---|
分子式 |
C18H24ClN5O2 |
分子量 |
377.9 g/mol |
IUPAC名 |
4-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C18H23N5O2.ClH/c1-3-4-15-19-17(21-16(24)14-7-5-13(2)6-8-14)22-18(20-15)23-9-11-25-12-10-23;/h5-8H,3-4,9-12H2,1-2H3,(H,19,20,21,22,24);1H |
InChIキー |
LXUDLYKOLMORQY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
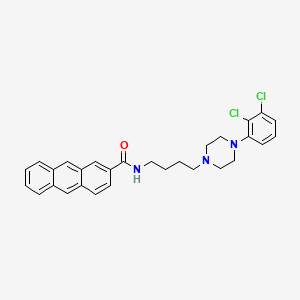
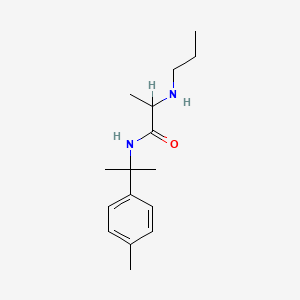
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
